![molecular formula C17H10ClF3N4OS2 B2525222 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 314261-18-2](/img/structure/B2525222.png)

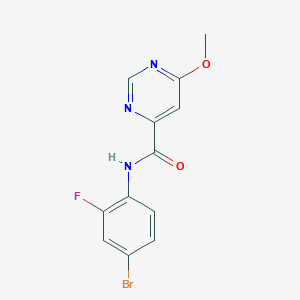

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, a compound structurally related to the one , was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate. The synthesis process was followed by various forms of spectroscopic analysis to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis. The crystal data indicated a monoclinic space group with specific cell dimensions and angles, providing a detailed insight into the molecular geometry of the compound .

Chemical Reactions Analysis

In the context of chemical reactions, the novel compounds N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and 1-(trifluorosilylmethyl)-2-oxoperhydroazepine were prepared from NH-compounds using ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis. The reaction with KF in the presence of 18-crown-6 led to the synthesis of a potassium-(18-crown-6)-(2-oxoperhydroazepinomethyl)tetrafluorosilicate, demonstrating the versatility of the acetamide group in forming various chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were characterized by their crystal and molecular structures. For instance, N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were analyzed by X-ray diffraction, IR, melting point, and elemental analysis. The crystal structures revealed the presence of hydrogen bonds and other non-covalent interactions, which contribute to the stability and dimensionality of the crystal packing .

Anticonvulsant Activity Case Study

A case study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the compound , demonstrated the synthesis of these derivatives and their evaluation for anticonvulsant activity. The study highlighted the importance of the amide bond and the influence of substituents on the phenyl ring for biological activity. Some derivatives showed promising results in animal models of epilepsy, indicating the potential therapeutic applications of such compounds .

Scientific Research Applications

Synthesis and Structural Analysis

- A study outlined the synthesis of novel N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, demonstrating the compounds' potential applications in plant growth and inhibition. The synthesized compounds were characterized using IR, ~1HNMR, and elemental analysis, highlighting their structural features and potential biological activity Hu Yu-sen, 2009.

Radiosynthesis for Study on Metabolism and Mode of Action

- Another research conducted radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action, indicating the significance of these compounds in understanding the biochemical pathways and mechanisms involved in their activity B. Latli, J. Casida, 1995.

Antimicrobial and Anticancer Potential

Investigations into the biological activities of related compounds have shown that some possess antimicrobial properties against a range of bacteria and fungi, as well as exhibiting antifungal and plant growth-regulating activities. This underscores the potential of these chemicals in the development of new antimicrobial and plant protection agents Li Fa-qian et al., 2005.

Additionally, derivatives of thiazole and triazole containing compounds have been synthesized and evaluated for their anticancer activities. The research has highlighted compounds that showed significant activity against human cancer cell lines, suggesting their utility in the development of novel anticancer therapies Roman Lesyk et al., 2007.

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets, contributing to their broad range of biological activities .

Mode of Action

The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines derivatives are thought to contribute to their biological activities .

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3N4OS2/c18-10-6-5-9(17(19,20)21)7-11(10)22-14(26)8-27-15-23-24-16-25(15)12-3-1-2-4-13(12)28-16/h1-7H,8H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZVIOGYOASEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)